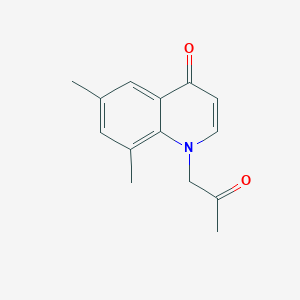

6,8-Dimethyl-1-(2-oxopropyl)quinolin-4(1H)-one

CAS No.:

Cat. No.: VC15962348

Molecular Formula: C14H15NO2

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H15NO2 |

|---|---|

| Molecular Weight | 229.27 g/mol |

| IUPAC Name | 6,8-dimethyl-1-(2-oxopropyl)quinolin-4-one |

| Standard InChI | InChI=1S/C14H15NO2/c1-9-6-10(2)14-12(7-9)13(17)4-5-15(14)8-11(3)16/h4-7H,8H2,1-3H3 |

| Standard InChI Key | KLXMCLUQZLWEIV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C2C(=C1)C(=O)C=CN2CC(=O)C)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The core structure of 6,8-Dimethyl-1-(2-oxopropyl)quinolin-4(1H)-one consists of a bicyclic quinolin-4-one system with substituents influencing its electronic and steric properties. Key features include:

-

Methyl groups at C6 and C8, enhancing lipophilicity and steric bulk.

-

A 2-oxopropyl chain at N1, introducing a ketone functional group for further derivatization.

Table 1: Fundamental Chemical Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | PubChem | |

| Molecular weight | 229.27 g/mol | PubChem |

| SMILES | CC1=CC(=C2C(=C1)C(=O)C=CN2CC(=O)C)C | PubChem |

| InChIKey | KLXMCLUQZLWEIV-UHFFFAOYSA-N | PubChem |

The SMILES string delineates the connectivity: the quinoline core (C1=C2C(=O)C=CN2) with methyl groups (CC) at C6 and C8 and a 2-oxopropyl moiety (CC(=O)C) attached to N1 .

Synthetic Methodologies

Gould–Jacobs Cyclization

| Step | Reaction | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Cyclization | Aniline, malonate ester, 250°C | 45% | |

| 2 | N-Alkylation | 2-Bromopropan-1-one, K2CO3, DMF | 62% |

Physicochemical and Spectral Properties

Spectroscopic Characterization

Hypothetical spectral data inferred from related compounds include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume